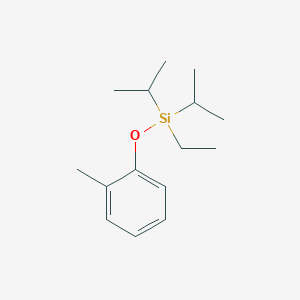
Ethyl(2-methylphenoxy)di(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2-methylphenoxy)di(propan-2-yl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of an ethyl group, a 2-methylphenoxy group, and two propan-2-yl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 2-methylphenol with di(propan-2-yl)chlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2-methylphenol+di(propan-2-yl)chlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(2-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new functional groups replacing the phenoxy group.
Aplicaciones Científicas De Investigación
Ethyl(2-methylphenoxy)di(propan-2-yl)silane has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl(2-methylphenoxy)di(propan-2-yl)silane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved may include:
Covalent Bond Formation: Interaction with nucleophilic sites on proteins or nucleic acids.
Hydrophobic Interactions: The hydrophobic nature of the compound can influence its binding to lipid membranes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Contains a phenyl group instead of a 2-methylphenoxy group.
Di(propan-2-yl)silane: Lacks the phenoxy group.
Ethylsilane: Contains only an ethyl group attached to silicon.
Uniqueness
Ethyl(2-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of both the 2-methylphenoxy group and the di(propan-2-yl) groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
59280-15-8 |
|---|---|
Fórmula molecular |
C15H26OSi |
Peso molecular |
250.45 g/mol |
Nombre IUPAC |
ethyl-(2-methylphenoxy)-di(propan-2-yl)silane |
InChI |
InChI=1S/C15H26OSi/c1-7-17(12(2)3,13(4)5)16-15-11-9-8-10-14(15)6/h8-13H,7H2,1-6H3 |
Clave InChI |
NWVSSLSUMTXIKY-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C(C)C)(C(C)C)OC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)



![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
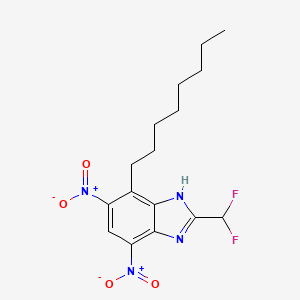
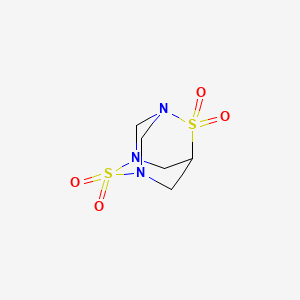
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
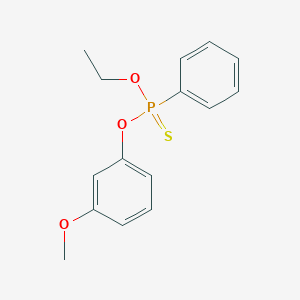
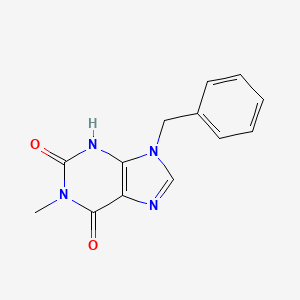
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)

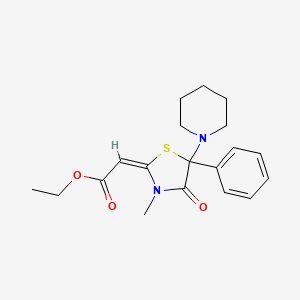
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
